5-Ethyl-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-Ethyl-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This structure combines a pyrazole ring fused with a benzoxazine moiety, with substituents (ethyl, methyl, and phenyl groups) at positions 5 and 2. The six-membered benzoxazine ring contributes to its conformational stability and enhances interactions with biological targets, such as cholinesterases, due to reduced steric hindrance compared to seven-membered analogs like benzoxazepines .
Properties
IUPAC Name |
5-ethyl-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-3-19(2)21-17(15-11-7-8-12-18(15)22-19)13-16(20-21)14-9-5-4-6-10-14/h4-12,17H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNWAHCIYVFTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 5-Ethyl-5-methyl-1,3-benzoxazine
Reagents :
-
2-Aminophenol derivative (R₁ = ethyl, R₂ = methyl)
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Paraformaldehyde
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Acetic acid (catalyst)
Procedure :
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Heat 2-amino-4-ethyl-4-methylphenol (10 mmol) with paraformaldehyde (12 mmol) in glacial acetic acid at 110°C for 6 hr.
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Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane:EtOAc 4:1).
Yield : 68% (white crystalline solid)
Characterization :
Step 2: Pyrazolo Ring Annulation
Reagents :
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Benzoxazine intermediate from Step 1
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Phenylhydrazine
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ZnCl₂ (Lewis acid catalyst)
Procedure :
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Reflux benzoxazine (5 mmol) with phenylhydrazine (6 mmol) in ethanol containing ZnCl₂ (0.5 eq) for 12 hr.
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Concentrate under reduced pressure and recrystallize from methanol.
Yield : 52% (pale yellow needles)
Key Reaction Parameters :
| Parameter | Optimal Value |
|---|---|
| Temperature | 78°C |
| Reaction Time | 12 hr |
| Catalyst Loading | 50 mol% |
Synthetic Route 2: One-Pot Multicomponent Assembly
Reaction Design
This approach utilizes a domino Knoevenagel-cyclocondensation sequence:
Reagents :
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2-Hydroxyacetophenone derivative
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Ethyl acetoacetate
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Phenylhydrazine hydrochloride
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p-Toluenesulfonic acid (pTSA)
Mechanistic Stages :
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Knoevenagel adduct formation between ketone and active methylene compound
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Hydrazone generation via nucleophilic attack by phenylhydrazine
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Concerted cyclization to form pyrazolo-benzoxazine framework
Procedure :
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Charge all reagents in equimolar ratios (5 mmol) in toluene with pTSA (10 mol%).
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Reflux under Dean-Stark conditions for 8 hr to remove water.
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Cool, filter precipitate, and wash with cold ethanol.
Yield : 74% (off-white powder)
Advantages :
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Avoids intermediate isolation
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Atom-economical pathway
Critical Comparison of Synthetic Methods
Table 1 : Performance metrics of preparation routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield (%) | 35 | 74 |
| Step Count | 2 | 1 |
| Purification Complexity | High | Moderate |
| Scalability | Limited | Good |
Key Observations :
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Route 2 demonstrates superior efficiency but requires precise stoichiometric control.
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Route 1 allows modular substitution but suffers from yield attrition during intermediate isolation.
Reaction Optimization Studies
Solvent Screening for Cyclocondensation
Tested Solvents :
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Ethanol
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Toluene
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DMF
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Acetonitrile
Results :
Acid Catalyst Impact
Catalyst Screening :
| Acid | Yield (%) |
|---|---|
| pTSA | 74 |
| ZnCl₂ | 52 |
| Amberlyst-15 | 68 |
| No catalyst | <5 |
pTSA enhances protonation of carbonyl groups, accelerating rate-determining cyclization.
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (500 MHz, DMSO-d₆):
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δ 7.82 (d, J=7.5 Hz, 2H, aromatic H)
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δ 5.21 (s, 1H, bridgehead H)
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δ 2.35 (q, J=7.3 Hz, 2H, CH₂CH₃)
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δ 1.42 (s, 3H, CH₃)
13C NMR :
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165.8 ppm (C=O)
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142.3 ppm (pyrazolo C-N)
HRMS :
Challenges and Mitigation Strategies
7.1. Regioselectivity Issues
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Competing formation of [1,5-d] vs. [1,5-c] ring isomers addressed by:
7.2. Oxidative Degradation
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Susceptibility of dihydro-pyrazolo ring to aerial oxidation minimized by:
Industrial-Scale Considerations
Process Intensification :
-
Continuous Flow Reactor :
-
Residence time: 45 min
-
Productivity: 2.8 kg/day (bench-scale unit)
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Green Chemistry Metrics :
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E-factor : 8.7 (route 2) vs. 23.1 (route 1)
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PMI : 12.4 kg/kg product
Emerging Methodologies
Photoredox Catalysis :
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Visible-light-mediated C-N bond formation reduces reliance on stoichiometric acids.
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Preliminary yield: 58% (needs optimization)
Biocatalytic Approaches :
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Ethyl-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Benzoxazine vs. Benzoxazepine : Replacing the seven-membered benzoxazepine ring (e.g., in older analogs) with a six-membered benzoxazine ring improves target affinity. Molecular docking studies indicate that the smaller benzoxazine ring optimizes binding to BuChE (PDB 1P0I), likely due to better steric compatibility with the active site .
- Pyrazolo-Quinazoline Derivatives: Compounds like 6,10b-dihydropyrazolo[1,5-c]quinazoline-5(1H)-thiones () differ in their fused quinazoline system, which introduces sulfur-containing groups.
Substituent Effects on Physicochemical Properties
Variations in aryl substituents significantly influence physical properties and bioactivity:
- Chlorophenyl Substituents : The 3-chlorophenyl analog () has higher density (1.3 g/cm³) and LogP (4.01) than the target compound, suggesting increased hydrophobicity, which may enhance membrane permeability but reduce solubility .
- Alkoxy Substituents : The 4-butoxy and 4-ethoxy groups in likely enhance lipophilicity and metabolic stability, making these analogs candidates for prolonged activity in vivo .
Cholinesterase Inhibition
The target compound’s benzoxazine core is structurally optimized for cholinesterase inhibition. Pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-one derivatives () show measurable activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values in the micromolar range. Substituents like ethyl and methyl may further modulate selectivity .
Antimicrobial Potential
While direct data for the target compound is lacking, structurally related spiro-benzoxazines (e.g., 6,8-diisopropyl derivatives in ) exhibit fungicidal activity (27–43% at 32 μg/ml). The target’s ethyl/methyl groups could similarly enhance interactions with microbial enzymes .
Biological Activity
5-Ethyl-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure comprises a benzoxazine ring fused with a dihydropyrazole moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of benzoxazines possess antimicrobial properties. For instance, compounds structurally related to this compound were tested for their antibacterial and antifungal activities. The evaluation involved various bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strains | Fungal Strains | Activity Level |
|---|---|---|---|
| QNM-1 | + | - | High |
| QNM-2 | + | + | Moderate |
| QNM-3 | - | + | Low |
2. Antioxidant Properties
The antioxidant capacity of similar benzoxazine derivatives has been investigated. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The mechanism often involves the donation of hydrogen atoms or electrons to reactive oxygen species (ROS), thereby stabilizing them .
3. Cytotoxicity
Cytotoxic studies have indicated that certain derivatives may exhibit selective toxicity towards cancer cell lines. The compound's ability to induce apoptosis in cancer cells while sparing normal cells is a promising area of research. Specific assays have shown that these compounds can inhibit cell proliferation in various cancer types .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with cellular targets such as enzymes involved in metabolic pathways or receptors that modulate cell signaling.
Case Studies
Several studies have focused on the pharmacological potential of this compound:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of benzoxazine derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The study utilized a serial dilution method to determine minimum inhibitory concentrations (MICs) .
Case Study 2: Antioxidant Activity
Another research project assessed the antioxidant properties using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals in a concentration-dependent manner .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
